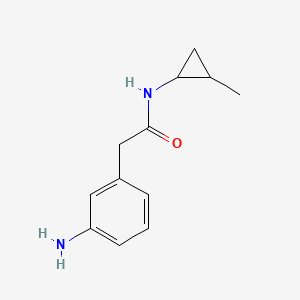![molecular formula C11H18N2O3 B7555591 N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide, commonly known as 5-OP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 5-OP is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-OP has a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its analgesic and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-OP in lab experiments is its potential therapeutic applications. It has been shown to have a number of pharmacological effects, which make it a promising candidate for further research. However, one of the limitations of using 5-OP is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions that could be pursued in the study of 5-OP. One area of research could focus on its potential use in the treatment of neurodegenerative diseases. Another area of research could focus on its potential use in cancer therapy. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 5-OP and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 5-OP has been reported using various methods. One of the most commonly used methods involves the reaction of cyclopentylamine with 2-pyrrolidone-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with formaldehyde and hydroxylamine to obtain 5-OP. Other methods involve the use of different starting materials and coupling agents.
Wissenschaftliche Forschungsanwendungen
5-OP has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 5-OP has been investigated for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-7-11(5-1-2-6-11)13-10(16)8-3-4-9(15)12-8/h8,14H,1-7H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCLDYPXVAVOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)
![2-[2-[(4-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555541.png)
![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)
![1-[[2-(3-Chlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7555565.png)
![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![2-[[2-(2,5-Dichlorophenoxy)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555582.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7555599.png)

![3-[[2-(3-Chlorophenyl)acetyl]amino]-4-methylbenzoic acid](/img/structure/B7555609.png)